

succinate acid addition salt formation with piperazine derivatives

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Compound Focus: Piperazine succinate

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The Rationale for Pharmaceutical Salt Formation

Forming salts is a common strategy in drug development to improve the properties of Active Pharmaceutical Ingredients (APIs). The key objectives are outlined in the table below.

Goal	Description & Rationale
Enhance Aqueous Solubility	Increases dissolution rate and bioavailability for ionized APIs; one of the most common reasons for salt formation [1].
Improve Stability	Protects against hydrolysis (e.g., via hydrophobic counterions) and can improve solid-state stability; reduces hygroscopicity [1].
Modify Lipophilicity	Neutralizing electrostatic charge can enhance membrane permeability of hydrophilic molecules [1].
Facilitate Manufacturing	Converts low-melting point liquids or oils into solid crystals with better handling, processing, and purification characteristics [1].

Fundamental Principles of Salt Formation

Successful salt formation depends on several chemical and physical factors, which are critical for researchers to consider during design.

The pKa Rule is the most critical principle. It states that for a stable salt to form, the difference in pKa (ΔpK_a) between the base and the acid should ideally be greater than 2 or 3 [1].

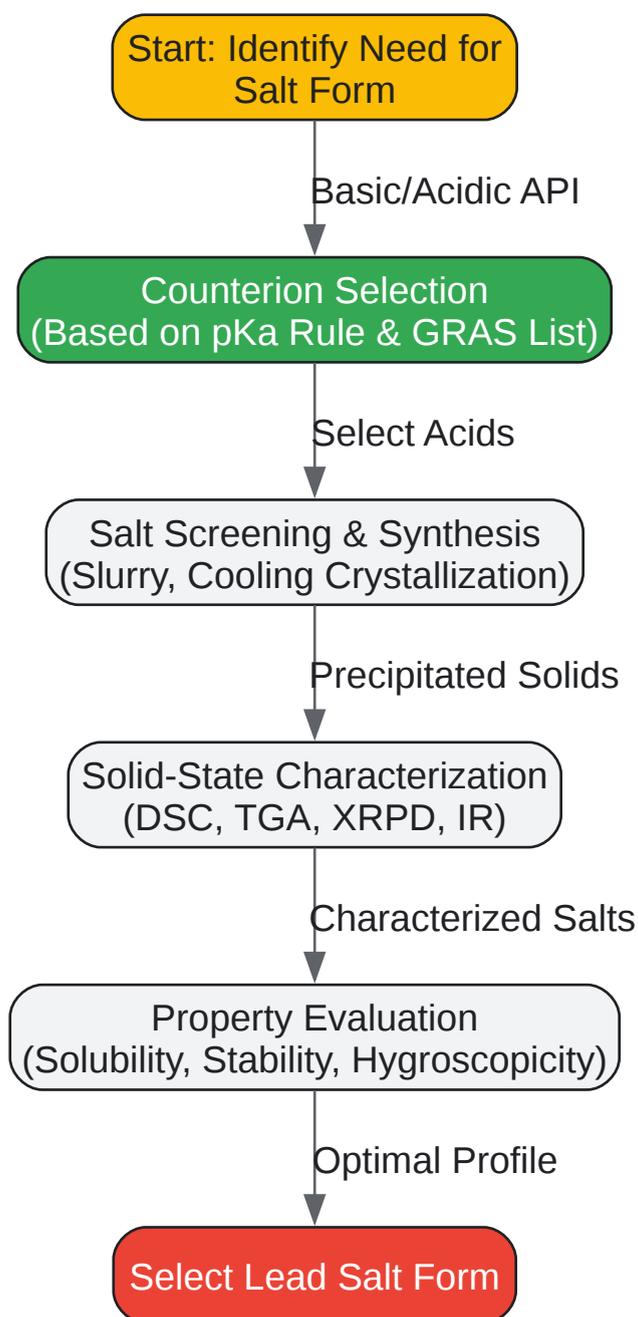
- **For Basic APIs (like piperazine derivatives):** The pKa of the base should be at least **2 units higher** than the pKa of the conjugate acid of the counterion (e.g., succinic acid) [1].
- **pKa Values for Reference:** The pKa of the secondary amine in a **piperazine ring is typically around 9.5-10.5**. The pKa values for **succinic acid are $pK_{a1} \approx 4.2$ and $pK_{a2} \approx 5.6$** . The ΔpK_a is sufficiently large (>3), indicating that salt formation with succinic acid is **thermodynamically favorable**.

Other Critical Considerations include:

- **API Functional Groups:** The presence of basic nitrogen atoms in the piperazine ring is the essential functional group for reaction with acids [1].
- **Hygroscopicity:** The salt form's tendency to absorb moisture can impact chemical stability and processing; low hygroscopicity is generally desired [1].
- **Crystal Structure:** The formation of hydrates or different polymorphs can significantly influence the solubility and stability of the final salt [1].

A Generalized Experimental Workflow for Salt Formation and Characterization

The following diagram maps out the logical stages of developing a pharmaceutical salt, from initial screening to final selection.



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Salt development workflow from screening to lead selection.

1. Counterion Selection

- Start with Generally Recognized As Safe (GRAS) anions. Succinate is a pharmaceutically acceptable counterion [1].
- Screen multiple acids (e.g., HCl, succinic, fumaric, maleic) to find the optimal solid-state properties.

2. Salt Synthesis and Screening

Common small-scale laboratory methods include:

- **Slurry Conversion:** Stirring the free base and acid in a solvent for extended periods.
- **Cooling Crystallization:** Dissolving both components in a hot solvent and slowly cooling to precipitate crystals.
- **Anti-Solvent Addition:** Mixing in a solvent where the salt has low solubility to induce crystallization.

3. Solid-State Characterization

Key techniques to confirm salt formation and analyze crystal properties:

- **Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):** Determine melting point, detect hydrates/solvates, and analyze decomposition [1].
- **X-Ray Powder Diffraction (XRPD):** Identifies crystalline phases and different polymorphs.
- **Spectroscopic Methods (FTIR, NMR):** Provide evidence of salt formation, such as the appearance of carboxylate bands.

4. Property Evaluation

- **Solubility and Dissolution Rate:** Measure in aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and simulate gastric/intestinal fluids.
- **Hygroscopicity:** Expose salt to controlled humidity and monitor weight change.
- **Chemical Stability:** Conduct accelerated stability studies under high temperature and humidity.

Example: Piperazine as a Counterion

While your focus is on piperazine as the API, it's instructive to see that piperazine itself is also commonly used as a *counterion* for acidic drugs. The table below lists some official compendial monographs illustrating this practice.

Drug Substance (Acid)	Piperazine Salt Form	Key Rationale (Inferred)
Pipemidic Acid	Pipemidic Acid Piperazine Salt	Likely to enhance solubility and bioavailability.
Nalidixic Acid	Nalidixic Acid Piperazine Salt	Likely to enhance solubility and bioavailability.
Theophylline-7-acetic acid	Piperazine salt	Modification of physicochemical properties.

Finding a Specific Protocol

The search results lack an explicit, step-by-step procedure for synthesizing a piperazine-succinate salt. To advance your research, I suggest the following:

- **Refine Your Search:** Use precise terms like "piperazine disuccinate synthesis", "piperazine bisuccinate crystal structure", or "**piperazine succinate** salt characterization" in scientific databases (SciFinder, Reaxys, PubMed).
- **Analyze Existing Salts:** If you can find a crystal structure (e.g., from the Cambridge Structural Database) of a piperazine-succinate salt, it will provide definitive proof of the salt formation, the stoichiometry (e.g., 1:1 or 2:1 acid-base ratio), and the intermolecular interactions (e.g., hydrogen bonding network) that stabilize the crystal [2].

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References

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2. intermolecular hydrogen bonded: Topics by ... [science.gov]

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